molecular formula C18H17NO4S B2808003 methyl 4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291871-11-8

methyl 4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2808003
M. Wt: 343.4
InChI Key: WYJXWYHAMZUZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .


Synthesis Analysis

Thiazine derivatives can be synthesized through various methods. For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .


Molecular Structure Analysis

The molecular structure of thiazine derivatives can vary greatly depending on the specific compound. For example, thiophene 1-oxides and thiophene 1,1-dioxides are compounds of great importance in the field of heterocyclic and heteroatom chemistry .


Chemical Reactions Analysis

Thiophene 1-oxides and thiophene 1,1-dioxides can undergo a range of cycloadditions with 4π or 2π components to construct a variety of compounds . Oxidation of thiophenes to their 1,1-dioxides can also be applied in oxidative desulfurization (ODS) processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives can vary greatly depending on the specific compound. For example, the free acid form of some thiazine derivatives is poorly soluble in water .

Scientific Research Applications

Synthesis and Precursor Applications

Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been utilized as a precursor for synthesizing a new class of quaternary ammonium derivatives with potential anti-osteoarthritis applications. This synthesis process is a straightforward method that involves saccharin sodium salt, showcasing the compound's role in the development of potentially therapeutic agents (A. Vidal, J. Madelmont, E. Mounetou, 2006).

Antibacterial and Antioxidant Activities

A series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides synthesized from methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide showed preliminary antibacterial and DPPH radical scavenging activities. This indicates the compound's role in producing biologically active agents with potential for treating infections and oxidative stress (M. Zia-ur-Rehman et al., 2009).

Structural Studies

Crystal structures of derivatives of methyl 2-pentyl-4-hydroxy-2 H -1,2-benzothiazine-3-carboxylate-1,1-dioxide have been determined, highlighting the importance of this class of compounds in structural chemistry and molecular design. The structural analysis provides insights into the hydrogen bonding interactions and the stability of these molecules, which is crucial for the development of new pharmaceuticals (M. Arshad et al., 2012).

Future Directions

Thiazine derivatives represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have potential applications in various fields, including medicinal chemistry, synthetic chemistry, and material sciences .

properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-12-8-9-14(10-13(12)2)19-11-17(18(20)23-3)24(21,22)16-7-5-4-6-15(16)19/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJXWYHAMZUZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.